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molecular formula C9H8N2O3S B8775653 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-(methylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-(methylsulfonyl)-

Cat. No. B8775653
M. Wt: 224.24 g/mol
InChI Key: BRYWKWRHFPJKPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06979696B2

Procedure details

7-Azaindole-2-carboxaldehyde (2.31 g, 15.8 mmoles) from step 1 was dissolved in DMF (50 ml). Sodium hydride (0.76 g, 19 mmol) was added and the reaction was stirred at room temperature for 15 min. Methanesulfonyl chloride (1.8 ml, 24 mmoles) was added and the reaction was stirred for 3 h. The reaction mixture was diluted with ethyl acetate and washed trice with 5% lithium chloride solution, then brine. The organic layer was dried (magnesium sulfate) and concentrated to provide 1-methanesulfonyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (2.84 g, 80% yield). 1H NMR (CDCl3) δ: 3.71 (3H, s), 7.42 (1H, dd, J=4.7 Hz, 8.1 Hz), 8.30 (1H, s), 8.57 (1H, dd, J=1.7 Hz, 4.7 Hz), 8.63 (1H, dd, J=1.7 Hz, 8.1 Hz), 10.07 (s, 1H).
Quantity
2.31 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[CH:3]=[C:2]1C=O.[H-].[Na+].[CH3:14][S:15](Cl)(=[O:17])=[O:16].CN([CH:22]=[O:23])C>C(OCC)(=O)C>[CH3:14][S:15]([N:1]1[C:9]2=[N:8][CH:7]=[CH:6][CH:5]=[C:4]2[C:3]([CH:22]=[O:23])=[CH:2]1)(=[O:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
2.31 g
Type
reactant
Smiles
N1C(=CC2=CC=CN=C12)C=O
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.76 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.8 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for 3 h
Duration
3 h
WASH
Type
WASH
Details
washed trice with 5% lithium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CS(=O)(=O)N1C=C(C=2C1=NC=CC2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.84 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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